4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde
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Overview
Description
4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde is an organic compound with a unique structure that includes two dimethylamino groups and two aldehyde groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of naphthalene followed by reduction and subsequent formylation to introduce the aldehyde groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4,5-Bis(dimethylamino)naphthalene-1,6-dicarboxylic acid.
Reduction: Formation of 4,5-Bis(dimethylamino)naphthalene-1,6-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde and dimethylamino groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene:
4,5-Bis(dimethylamino)quinoline: A quinoline analog with similar dimethylamino groups but a different core structure.
Uniqueness
4,5-Bis(dimethylamino)naphthalene-1,6-dicarbaldehyde is unique due to the combination of its dimethylamino and aldehyde groups on the naphthalene ring, which imparts distinct reactivity and electronic properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions .
Properties
CAS No. |
127348-71-4 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4,5-bis(dimethylamino)naphthalene-1,6-dicarbaldehyde |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)14-8-6-11(9-19)13-7-5-12(10-20)16(15(13)14)18(3)4/h5-10H,1-4H3 |
InChI Key |
ZQNTTZPYECFWFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)C=O)C=CC(=C2N(C)C)C=O |
Origin of Product |
United States |
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